
Ammonium octyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium octyl sulfate, also known as sulfuric acid monooctyl ester ammonium salt, is an anionic surfactant widely used in various industries. It is known for its excellent wetting, penetrating, foaming, and emulsifying properties. The compound is represented by the molecular formula C8H21NO4S and has a molecular weight of 227.32 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium octyl sulfate is typically synthesized through the sulfation of octanol with sulfur trioxide, followed by neutralization with ammonia. The reaction is carried out in a continuous reactor, such as a falling film reactor, where octanol and sulfur trioxide react in a 1:1 molar ratio at temperatures between 30-60°C .
Industrial Production Methods: In industrial settings, the sulfation process is often conducted using a falling film reactor to ensure efficient mixing and reaction. The resulting product is then neutralized with ammonia to form this compound. This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium octyl sulfate primarily undergoes hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce octanol and sulfuric acid.
Reduction: In the presence of reducing agents, it can be reduced to octanol and ammonium sulfate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Octanol and sulfuric acid.
Reduction: Octanol and ammonium sulfate.
Substitution: Various substituted octyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium octyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mécanisme D'action
The primary mechanism of action of ammonium octyl sulfate is its ability to reduce surface tension, which enhances the wetting and spreading of liquids. This property is due to the presence of the hydrophobic octyl group and the hydrophilic sulfate group, which allows the compound to interact with both water and oil phases. In biological systems, it can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Ammonium lauryl sulfate: Another anionic surfactant with a longer alkyl chain, providing stronger emulsifying properties.
Sodium dodecyl sulfate: A widely used surfactant with similar properties but different cationic component.
Ammonium decyl sulfate: Similar structure with a slightly longer alkyl chain, offering different solubility and foaming characteristics.
Uniqueness: Ammonium octyl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring moderate surfactant strength. Its ability to function in a wide pH range and its stability in hard water further distinguish it from other surfactants .
Propriétés
Numéro CAS |
67633-88-9 |
|---|---|
Formule moléculaire |
C8H21NO4S |
Poids moléculaire |
227.32 g/mol |
Nom IUPAC |
azanium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.H3N/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);1H3 |
Clé InChI |
PYWCSLGSEKAVNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


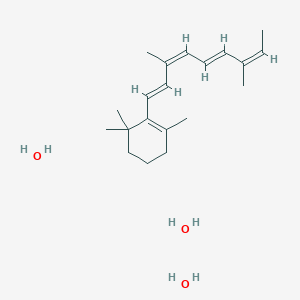
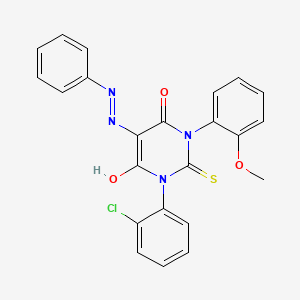
![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)


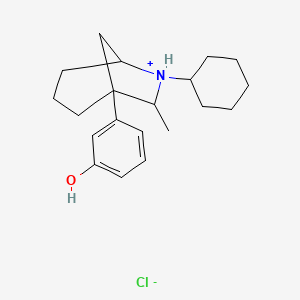
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
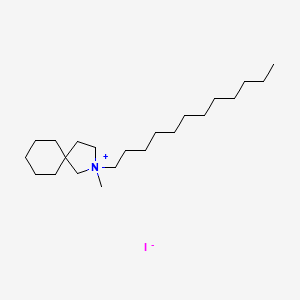
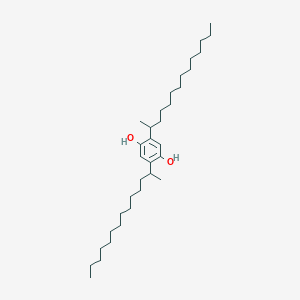
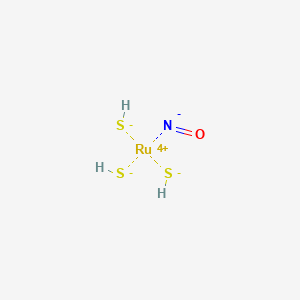
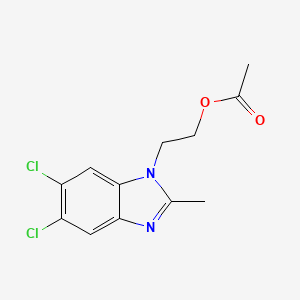
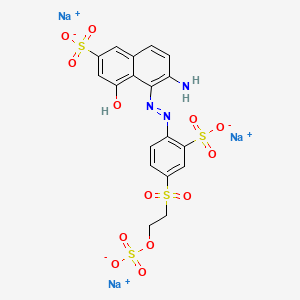
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)

